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For Researchers, Scientists, and Drug Development Professionals

Introduction
MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting

properties, making it a valuable tool for non-invasive in vivo imaging of cancer in murine

models.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, MHI-
148 selectively accumulates in tumor tissues.[3][4] This preferential uptake is primarily

mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the

surface of cancer cells, a process that can be enhanced by the hypoxic tumor

microenvironment.[5][6] Once inside the cell, MHI-148 concentrates in the mitochondria and

lysosomes.[7][8] These characteristics, combined with its favorable fluorescence properties in

the NIR window (700-900 nm) which allows for deep tissue penetration and minimal

autofluorescence, make MHI-148 a robust probe for various research and drug development

applications.[1][9]

This document provides detailed application notes and protocols for the use of MHI-148 for in

vivo imaging in mice, including quantitative data summaries, step-by-step experimental

procedures, and visualizations of the underlying biological and experimental workflows.
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Property Description Source

Chemical Name

2-[2-[2-Chloro-3-[2-[1,3-

dihydro-3,3-dimethyl-1-(5-

carboxypentyl)-2H-indol-2-

ylidene]-ethylidene]-1-

cyclohexen-1-yl]-ethenyl]-3,3-

dimethyl-1-(5-

carboxypentyl)-3H-indolium

bromide

[3]

Class Heptamethine Cyanine Dye [2]

Excitation (in vivo) ~710-760 nm [10]

Emission (in vivo) ~810-875 nm [10]

Solubility

Soluble in Dimethyl Sulfoxide

(DMSO) and Phosphate-

Buffered Saline (PBS)

[11][12]
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Tumor
Model

Mouse
Strain

MHI-148
Dosage

Administrat
ion Route

Optimal
Imaging
Time Post-
Injection

Reference

HT-29 (Colon

Carcinoma)
BALB/c nude 2 mg/kg Intravenous 12 hours [11]

SN12C

(Renal

Cancer)

Nude
10

nmol/mouse

Intraperitonea

l
24 hours [3]

Human

Prostate

Cancer

Xenograft

Athymic nude
50

nmol/mouse

Intraperitonea

l
48 hours [12]

Lung Cancer Nude Not specified Not specified
1 hour

(visualization)
[13]

Hepatocellula

r Carcinoma
Nude 0.75 µmol/kg Intravenous

Gradual

accumulation,

peak not

specified

[1]

4T1 & SCC7 BALB/c nude Not specified Not specified

24 hours

(peak

accumulation

)

[14]

Ex Vivo Biodistribution of MHI-148 Conjugate (PTX-MHI)
in HT-29 Tumor-Bearing Mice (12 hours post-injection)
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Organ
Mean Fluorescence Intensity (Arbitrary
Units) ± SD

Tumor ~1.8 x 10^8 ± 0.2 x 10^8

Liver ~0.8 x 10^8 ± 0.1 x 10^8

Kidneys ~0.6 x 10^8 ± 0.1 x 10^8

Lungs ~0.4 x 10^8 ± 0.05 x 10^8

Spleen ~0.3 x 10^8 ± 0.05 x 10^8

Heart ~0.2 x 10^8 ± 0.05 x 10^8

Data is estimated from graphical representation

in the source.[11]

Experimental Protocols
I. Preparation of MHI-148 Injection Solution

Reconstitution: Dissolve MHI-148 powder in sterile DMSO to create a stock solution.[12]

Dilution: For intravenous or intraperitoneal injection, dilute the MHI-148 stock solution in

sterile Phosphate-Buffered Saline (PBS) to the final desired concentration.[11] The final

concentration of DMSO should be kept to a minimum to avoid toxicity.

Filtration: Filter the final MHI-148 solution through a 0.22 µm syringe filter to ensure sterility

before injection.[12]

Storage: Store the stock solution at 4°C, protected from light.[12] Prepare the diluted

injection solution fresh on the day of the experiment.

II. Subcutaneous Tumor Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, for example, using

HT-29 human colorectal adenocarcinoma cells in nude mice.

Cell Culture: Culture HT-29 cells in appropriate complete cell culture medium (e.g., DMEM

with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5%
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CO2.

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 1500 rpm

for 5 minutes.

Cell Preparation for Injection: Discard the supernatant and resuspend the cell pellet in sterile,

serum-free medium or PBS. Perform a cell count and adjust the cell concentration to 1-5 x

10^7 cells/mL. Keep the cell suspension on ice.[15]

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).

Subcutaneous Injection:

Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).

Shave the hair from the injection site (typically the flank).

Disinfect the skin with 70% ethanol.

Gently pinch the skin and insert a 25-27 gauge needle subcutaneously.

Inject 100-200 µL of the cell suspension.[15]

Slowly withdraw the needle to prevent leakage of the cell suspension.

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be

calculated using the formula: Volume = 1/2 × (Length) × (Width)^2.[16] Imaging experiments

can typically commence when tumors reach a palpable size (e.g., ~100-200 mm³).

III. In Vivo Fluorescence Imaging Protocol
Animal Preparation:

Anesthetize the tumor-bearing mouse using isoflurane (2-5% for induction, 1-2.5% for

maintenance).[10]
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If the mouse is not hairless, shave the area to be imaged to minimize light scattering and

absorption by fur.[17]

Place the anesthetized mouse on the heated stage of the in vivo imaging system to

maintain body temperature.[18]

MHI-148 Administration:

Administer the prepared MHI-148 solution to the mouse via the desired route (e.g.,

intravenous tail vein injection or intraperitoneal injection). Refer to the dosage table for

recommended amounts.

Image Acquisition:

Place the mouse in the imaging chamber of a suitable in vivo imaging system (e.g., IVIS

Lumina).[10][19]

Acquire a baseline fluorescence image before MHI-148 accumulation.

At the predetermined time point post-injection (see dosage table), acquire fluorescence

images.

IVIS Lumina Imaging Parameters (Example):

Excitation Filter: 710-760 nm range.

Emission Filter: 810-875 nm range.[10]

Exposure Time: Adjust as needed to obtain optimal signal without saturation.

Binning and F/stop: Can be adjusted to optimize sensitivity and resolution.

Ex Vivo Imaging (Optional but Recommended):

Following the final in vivo imaging session, euthanize the mouse.

Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
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Arrange the organs in the imaging chamber and acquire a final fluorescence image to

confirm MHI-148 biodistribution.[11]

Data Analysis:

Use the imaging system's software to draw regions of interest (ROIs) around the tumor

and other organs.

Quantify the fluorescence intensity within each ROI, typically expressed as average

radiance (photons/s/cm²/sr).

Calculate the tumor-to-background ratio to assess the specificity of MHI-148
accumulation.
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MHI-148 In Vivo Imaging Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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